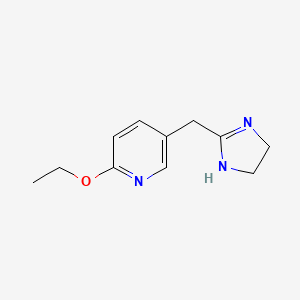
Treprostinil intermediate 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Treprostinil intermediate 2 is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. This compound plays a significant role in the multi-step synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of treprostinil intermediate 2 involves several synthetic steps. One common method includes the reaction of weinreb amide with alkyne negative ions to directly obtain a ketone compound . This method is advantageous as it reduces environmental pollution and simplifies the synthesis process.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using continuous flow reactors. This approach enhances the yield and selectivity of the reactions, making the process more efficient and scalable . Key steps in the industrial synthesis include Claisen rearrangement and catalytic Pauson–Khand reactions, which are performed under controlled conditions to ensure high purity and yield of the intermediate .
Analyse Des Réactions Chimiques
Types of Reactions
Treprostinil intermediate 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cobalt carbonyl for catalytic reactions, and various oxidizing and reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include advanced intermediates that are further processed to yield treprostinil. These intermediates are crucial for the final steps of the synthesis, ensuring the desired pharmacological properties of the drug .
Applications De Recherche Scientifique
Treprostinil intermediate 2 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of treprostinil, contributing to the development of new synthetic methodologies and reaction conditions.
Biology: Research involving this compound helps in understanding the biological pathways and mechanisms of action of prostacyclin analogs.
Mécanisme D'action
The mechanism of action of treprostinil intermediate 2 is primarily related to its role in the synthesis of treprostinil. Treprostinil itself promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . This is achieved through the activation of prostacyclin receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to treprostinil intermediate 2 include other prostacyclin analogs and intermediates used in their synthesis, such as:
Epoprostenol: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar vasodilatory properties.
Beraprost: An orally active prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Uniqueness
This compound is unique due to its specific role in the synthesis of treprostinil, which offers several advantages over other prostacyclin analogs. Treprostinil has a longer half-life and greater stability compared to epoprostenol, making it more suitable for long-term treatment of pulmonary arterial hypertension . Additionally, the synthetic routes involving this compound are optimized for higher yields and selectivity, contributing to the overall efficiency of the production process .
Propriétés
Formule moléculaire |
C16H33O5P |
|---|---|
Poids moléculaire |
336.40 g/mol |
Nom IUPAC |
2-(1-dimethoxyphosphorylnonan-4-yloxy)oxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3 |
Clé InChI |
WEJXBWLOAWUGSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
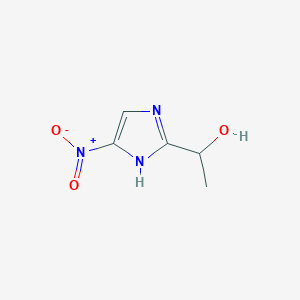
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
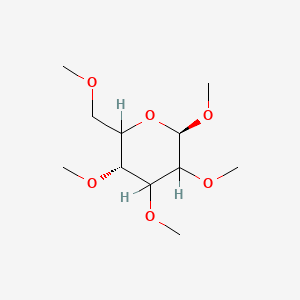
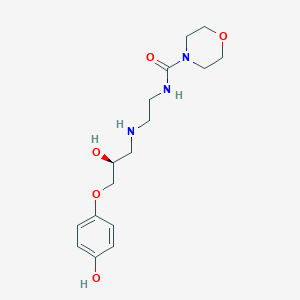
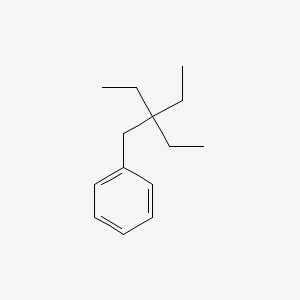
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)
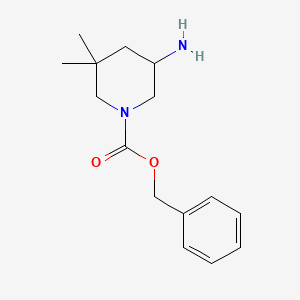
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)
